molecular formula C15H19NO2 B2365949 Benzyl 3-(1-pyrrolidinyl)-2-butenoate CAS No. 87599-71-1

Benzyl 3-(1-pyrrolidinyl)-2-butenoate

Cat. No.: B2365949
CAS No.: 87599-71-1
M. Wt: 245.322
InChI Key: LTYWVCMTDSNMKS-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(1-pyrrolidinyl)-2-butenoate is an organic compound that features a benzyl group attached to a butenoate moiety, which is further substituted with a pyrrolidinyl group

Scientific Research Applications

Benzyl 3-(1-pyrrolidinyl)-2-butenoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-pyrrolidinyl)-2-butenoate typically involves the reaction of benzyl alcohol with 3-(1-pyrrolidinyl)-2-butenoic acid under esterification conditions. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(1-pyrrolidinyl)-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the butenoate moiety to a single bond, forming saturated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed for substitution reactions.

Major Products

    Oxidation: this compound can be oxidized to form benzyl 3-(1-pyrrolidinyl)-2-butenoic acid.

    Reduction: Reduction can yield benzyl 3-(1-pyrrolidinyl)butanoate.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which Benzyl 3-(1-pyrrolidinyl)-2-butenoate exerts its effects involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, modulating their activity. The benzyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(1-pyrrolidinyl)-2-butenoic acid
  • Benzyl 3-(1-pyrrolidinyl)butanoate
  • Benzyl 3-(1-pyrrolidinyl)-2-butenoic acid methyl ester

Uniqueness

Benzyl 3-(1-pyrrolidinyl)-2-butenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzyl group and a pyrrolidinyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

benzyl (Z)-3-pyrrolidin-1-ylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-13(16-9-5-6-10-16)11-15(17)18-12-14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYWVCMTDSNMKS-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCC1=CC=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OCC1=CC=CC=C1)/N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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